molecular formula C10H13N5O4 B14872716 5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione

5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14872716
M. Wt: 267.24 g/mol
InChI Key: ZFMAXQKTWICAKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine core substituted with an oxadiazole ring and an aminomethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the oxadiazole ring and the aminomethyl group. Common reagents used in these reactions include various amines, aldehydes, and nitriles, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce various amines.

Scientific Research Applications

5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-(aminomethyl)-1,2,4-oxadiazole
  • 1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione
  • 5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione

Uniqueness

Compared to similar compounds, 5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

IUPAC Name

5-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-1-(2-methoxyethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H13N5O4/c1-18-3-2-15-5-6(9(16)13-10(15)17)8-12-7(4-11)19-14-8/h5H,2-4,11H2,1H3,(H,13,16,17)

InChI Key

ZFMAXQKTWICAKE-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C(=O)NC1=O)C2=NOC(=N2)CN

Origin of Product

United States

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